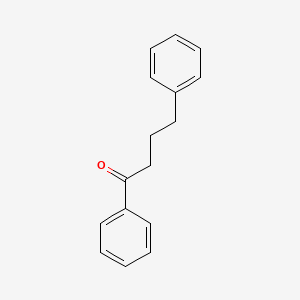

1,4-Diphenyl-1-butanone

Description

Properties

IUPAC Name |

1,4-diphenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c17-16(15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUMEGLMTNAXOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202401 | |

| Record name | 4-Phenylbutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5407-91-0 | |

| Record name | 1,4-Diphenyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5407-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylbutyrophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005407910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5407-91-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylbutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylbutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,4-Diphenyl-1-butanone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1,4-diphenyl-1-butanone, a valuable ketone intermediate in organic synthesis, through the Friedel-Crafts acylation reaction. The document details the underlying chemical principles, reaction mechanisms, and a representative experimental protocol. Key quantitative data from established procedures for analogous reactions are summarized to provide a comparative framework.

Introduction

The Friedel-Crafts acylation is a cornerstone of organic chemistry, enabling the formation of carbon-carbon bonds and the synthesis of aryl ketones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. The resulting ketones are pivotal precursors in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and fine chemicals.

This compound, also known as 4-phenylbutyrophenone, is a diaryl ketone with applications as a building block in the synthesis of various organic compounds. Its preparation via Friedel-Crafts acylation of benzene with 4-phenylbutanoyl chloride serves as a classic example of this important transformation.

Reaction Mechanism and Principles

The Friedel-Crafts acylation of benzene with 4-phenylbutanoyl chloride proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), reacts with 4-phenylbutanoyl chloride to form a highly electrophilic acylium ion. This ion is stabilized by resonance.[1][2]

-

Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ anion, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although it remains complexed to the product ketone.[3]

-

Work-up: An aqueous work-up is necessary to decompose the aluminum chloride-ketone complex and isolate the final product, this compound.[4]

A significant advantage of Friedel-Crafts acylation over the related alkylation is the deactivating nature of the acyl group, which prevents polysubstitution reactions.[5] Furthermore, the acylium ion is not prone to rearrangement, leading to a single, well-defined product.[5]

Experimental Protocol

The following is a representative experimental procedure for the synthesis of this compound based on established methods for Friedel-Crafts acylation.

Materials:

-

4-Phenylbutanoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Benzene (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser (fitted with a drying tube), suspend anhydrous aluminum chloride in anhydrous dichloromethane. Cool the flask in an ice bath with stirring.

-

Addition of Reactants: Dissolve 4-phenylbutanoyl chloride in anhydrous benzene. Add this solution dropwise to the cooled suspension of aluminum chloride via the addition funnel. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching the Reaction: After the reaction is deemed complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a well-ventilated fume hood as hydrogen chloride gas will be evolved.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine all organic layers.

-

Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Data Presentation

| Parameter | Typical Range/Value | Reference |

| Reactant Molar Ratio (Arene:Acyl Halide) | 1:1 to 5:1 (excess arene can be the solvent) | General Knowledge |

| Catalyst Molar Ratio (Acyl Halide:AlCl₃) | 1:1 to 1:1.2 | [6] |

| Solvent | Dichloromethane, Carbon disulfide, Nitrobenzene, or excess arene | General Knowledge |

| Temperature | 0 °C to room temperature for addition, then room temperature to reflux | [2] |

| Reaction Time | 30 minutes to several hours | [2] |

| Typical Yield | 60-95% (highly dependent on substrate and conditions) | General Knowledge |

Physical and Spectroscopic Data for this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆O | [1] |

| Molecular Weight | 224.30 g/mol | [1] |

| Appearance | White to pale yellow or pale pink powder or granules | [7] |

| Melting Point | 51.5-57.5 °C | [7] |

| CAS Number | 5407-91-0 | [1] |

Mandatory Visualizations

Reaction Pathway Diagram

Caption: Reaction mechanism for the Friedel-Crafts acylation of benzene.

Experimental Workflow Diagram

Caption: Experimental workflow for this compound synthesis.

Conclusion

The Friedel-Crafts acylation provides a direct and effective method for the synthesis of this compound. Careful control of reaction conditions, particularly the exclusion of moisture and the stoichiometry of the Lewis acid catalyst, is crucial for achieving high yields. The provided experimental protocol, based on established procedures for similar reactions, offers a solid foundation for the laboratory preparation of this compound. Further optimization of reaction parameters may be necessary to maximize the yield and purity of the final product. This guide serves as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

1,4-Diphenyl-1-butanone CAS number and properties

CAS Number: 5407-91-0

This technical guide provides an in-depth overview of 1,4-Diphenyl-1-butanone, including its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and analytical methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical and Physical Properties

This compound, also known as 4-Phenylbutyrophenone, is a ketone derivative featuring two phenyl groups. Its properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 5407-91-0[1][2][3][4] |

| Molecular Formula | C₁₆H₁₆O[1][2] |

| IUPAC Name | 1,4-diphenylbutan-1-one[2] |

| Synonyms | 4-Phenylbutyrophenone, 3-Phenylpropyl phenyl ketone |

| InChI Key | GBUMEGLMTNAXOM-UHFFFAOYSA-N[2][3] |

| SMILES | C1=CC=C(C=C1)CCCC(=O)C2=CC=CC=C2[2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 224.30 g/mol [1][2] |

| Appearance | White to pale yellow or pale pink powder/granules[5] |

| Melting Point | 54-56 °C[2] |

| Boiling Point | 180 °C at 8 mmHg[2] |

| Purity | ≥97.5% (by GC)[5] |

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of this compound.

Synthesis: Friedel-Crafts Acylation

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with 4-phenylbutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction:

4-Phenylbutyryl chloride + Benzene --(AlCl₃)--> this compound + HCl

Methodology:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap) is assembled. The entire apparatus is kept under an inert atmosphere (e.g., dry nitrogen or argon).

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and an excess of dry benzene, which serves as both the reactant and the solvent. The mixture is cooled in an ice bath to 0-5 °C.

-

Addition of Acyl Chloride: 4-Phenylbutyryl chloride (1.0 equivalent) is dissolved in a small amount of dry benzene and added to the dropping funnel. This solution is then added dropwise to the stirred, cooled benzene/AlCl₃ slurry over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux (around 60°C) for 1-2 hours to ensure the reaction goes to completion.

-

Quenching: The reaction mixture is cooled back to 0-5 °C in an ice bath. It is then carefully and slowly quenched by the addition of crushed ice, followed by cold dilute hydrochloric acid (e.g., 2M HCl) to decompose the aluminum chloride complex.

-

Work-up: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification: Recrystallization

The crude this compound, which is a solid at room temperature, can be purified by recrystallization.

Methodology:

-

Solvent Selection: A suitable solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. A mixed solvent system of ethanol and water or a single solvent like isopropanol is often effective for ketones of this type.

-

Dissolution: The crude solid is placed in an Erlenmeyer flask, and a minimal amount of the hot solvent (e.g., ethanol) is added until the solid just dissolves completely.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes. The charcoal is then removed by hot filtration.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. The flask should be covered to prevent solvent evaporation. As the solution cools, the solubility of the product decreases, leading to the formation of crystals.

-

Maximizing Yield: Once the solution has reached room temperature and crystal formation has slowed, the flask can be placed in an ice bath for 30-60 minutes to maximize the yield of the precipitate.

-

Isolation and Washing: The crystals are collected by vacuum filtration using a Büchner funnel. The collected crystals are washed with a small amount of the ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.

-

Drying: The purified crystals are dried in a vacuum oven at a temperature well below their melting point to remove any residual solvent.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic and chromatographic methods.

Table 3: Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the butanone chain. The protons alpha to the carbonyl group will be shifted downfield. |

| ¹³C NMR | A characteristic signal for the carbonyl carbon is expected in the range of 190-220 ppm. Signals for the aromatic carbons will appear between 110-150 ppm, and the aliphatic carbons will be in the 10-60 ppm range. |

| IR Spectroscopy | A strong, sharp absorption band characteristic of a C=O (ketone) stretch is expected around 1685 cm⁻¹. Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, and aliphatic C-H stretching bands will be just below 3000 cm⁻¹. |

| Mass Spectrometry | The electron ionization mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 224.3). Characteristic fragmentation patterns for ketones and aromatic compounds will also be present. |

Chromatographic Analysis

Gas Chromatography (GC): Purity is typically assessed using Gas Chromatography, often with a Flame Ionization Detector (FID). A capillary column with a non-polar stationary phase is suitable for this analysis. The retention time of the main peak under specific conditions (e.g., temperature program, carrier gas flow rate) confirms the compound's identity when compared to a standard, and the peak area percentage is used to determine its purity.

Mandatory Visualizations

Synthetic and Purification Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 4. byjus.com [byjus.com]

- 5. friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene - PG.CHEMEASY [chemisfast.blogspot.com]

An In-Depth Technical Guide to 1,4-Diphenyl-1-butanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-diphenyl-1-butanone, a ketone with potential applications in organic synthesis and as a scaffold in medicinal chemistry. This document details its chemical identity, structural information, and physical properties. A standard synthetic protocol via Friedel-Crafts acylation is presented, along with key spectral data for characterization. While direct biological data for this compound is limited, this guide discusses the known biological activities of structurally related butanone derivatives to provide context for potential research and development.

Chemical Identity and Structure

IUPAC Name: 1,4-diphenylbutan-1-one

Synonyms: 4-Phenylbutyrophenone

Molecular Formula: C₁₆H₁₆O

Structure:

-

SMILES: O=C(CCCc1ccccc1)c1ccccc1

-

InChI Key: GBUMEGLMTNAXOM-UHFFFAOYSA-N

The structure of this compound consists of a four-carbon butanone chain with phenyl substituents at positions 1 and 4. The ketone functional group is located at the first carbon atom.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 224.30 g/mol | [1] |

| Appearance | White to pale yellow or pale pink powder or granules | |

| Melting Point | 51.5-57.5 °C | |

| Boiling Point | 180 °C at 8 mmHg | |

| CAS Number | 5407-91-0 | [1] |

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with 4-phenylbutyryl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[2]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Benzene (anhydrous)

-

4-Phenylbutyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Water

-

Anhydrous magnesium sulfate

-

Sodium bicarbonate (saturated solution)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas trap, add anhydrous benzene and anhydrous dichloromethane.

-

Cool the flask in an ice-water bath.

-

Carefully and portion-wise add anhydrous aluminum chloride to the stirred solution.

-

Add 4-phenylbutyryl chloride to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

-

The reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Spectral Data

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M+) at m/z = 224, corresponding to its molecular weight.[1] Key fragmentation patterns can be observed, which are characteristic of the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (CDCl₃):

-

Aromatic protons: Multiplets in the range of 7.20-8.00 ppm.

-

-CH₂- protons adjacent to the carbonyl group: A triplet around 3.00 ppm.

-

-CH₂- protons adjacent to the phenyl group: A triplet around 2.70 ppm.

-

-CH₂- protons at the 3-position: A multiplet around 2.00 ppm.

Predicted ¹³C NMR (CDCl₃):

-

Carbonyl carbon: A signal around 200 ppm.

-

Aromatic carbons: Signals in the range of 125-140 ppm.

-

Aliphatic carbons: Signals in the range of 20-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a strong absorption band characteristic of the carbonyl (C=O) stretch of an aromatic ketone, typically in the region of 1680-1700 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic protons.

Biological Activity and Potential Applications

Currently, there is a lack of specific studies in the public domain detailing the biological activity or pharmacological profile of this compound. However, the butanone scaffold is present in various biologically active molecules.

-

Substituted Butanones: Derivatives of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a tobacco-specific nitrosamine, have been studied for their cytotoxicity and genotoxicity.[3]

-

Cytotoxicity of Butanone Analogues: Studies on compounds like 1,4-diamino-2-butanone have shown cytotoxic effects on human colon carcinoma cells, with the mechanism involving the generation of reactive oxygen species.[4]

-

Pharmacological Evaluation of Substituted Cathinones: The core structure of this compound is related to cathinones, which are known to act as central nervous system stimulants.[5]

These examples suggest that this compound could serve as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore the biological activities of this compound and its derivatives.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound via Friedel-Crafts acylation.

Caption: Workflow for the synthesis of this compound.

Friedel-Crafts Acylation Mechanism

The logical relationship in the reaction mechanism is depicted below.

Caption: Mechanism of Friedel-Crafts acylation for this compound synthesis.

References

- 1. 1-Butanone, 1,4-diphenyl- [webbook.nist.gov]

- 2. PG.CHEMEASY: friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene [chemisfast.blogspot.com]

- 3. Cytotoxicity, genotoxicity and transforming activity of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in rat tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Emerging drugs of abuse: current perspectives on substituted cathinones - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 1,4-Diphenyl-1-butanone (melting point, boiling point)

Technical Guide: Physicochemical Properties of 1,4-Diphenyl-1-butanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 5407-91-0), also known as 4-Phenylbutyrophenone, is a ketone with the molecular formula C₁₆H₁₆O. Its structure features a butanone chain with phenyl groups at positions 1 and 4. Understanding the fundamental physical properties of this compound, such as its melting and boiling points, is critical for its synthesis, purification, handling, and application in research and development. This document provides a concise technical overview of these key properties, outlines standard experimental protocols for their determination, and presents a logical visualization of the compound's physical states relative to temperature.

Physical Properties

The melting and boiling points are critical parameters that define the physical state of a substance under varying temperature and pressure conditions. These properties are essential for establishing purity criteria and designing experimental and industrial processes.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below. The data represents a range of values reported in the literature, reflecting slight variations due to experimental conditions and sample purity.

| Physical Property | Value | Conditions |

| Melting Point | 51.5 - 57.5 °C | Atmospheric Pressure |

| 54 - 56 °C | Atmospheric Pressure | |

| Boiling Point | 180 °C | 8 mmHg (Reduced Pressure) |

Data sourced from Thermo Fisher Scientific.[1][2]

Experimental Protocols

The determination of melting and boiling points is a fundamental procedure in chemical characterization. The following sections detail the standard methodologies employed for these measurements.

Melting Point Determination (Capillary Method)

The capillary method is the most widely accepted technique for accurate melting point determination and is recognized by major pharmacopeias.[3][4]

Principle: A small, finely powdered sample of the crystalline solid is heated at a controlled rate. The melting point range is the temperature interval from the first appearance of liquid (collapse point) to the complete liquefaction of the solid (clear point).[4][5] A narrow melting range (typically 0.5-1.0°C) is indicative of a high-purity compound.[5]

Methodology:

-

Sample Preparation: A small amount of this compound is thoroughly dried and finely powdered.[6]

-

Capillary Loading: The powdered sample is packed into a thin-walled glass capillary tube, sealed at one end, to a height of approximately 2-3 mm.[4][6]

-

Apparatus Setup: The capillary tube is placed in a heating block apparatus (e.g., a Mel-Temp or similar device) adjacent to a calibrated thermometer or digital temperature probe.[3]

-

Heating: The sample is initially heated rapidly to a temperature approximately 5-10°C below the expected melting point.[4] The heating rate is then reduced to a slow, controlled rate (e.g., 1-2°C per minute) to ensure thermal equilibrium.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[6]

Boiling Point Determination (Micro Method at Reduced Pressure)

For substances that may decompose at their atmospheric boiling point or have very high boiling points, determination under reduced pressure (vacuum) is necessary.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding pressure.[7] By reducing the ambient pressure, the boiling point is lowered. This allows for distillation at a lower temperature, preventing thermal degradation.

Methodology:

-

Apparatus Setup: A small-scale distillation apparatus is assembled. A few milliliters of this compound are placed in a small flask (e.g., a Hickman still or a micro-distillation setup) with a boiling chip.

-

Pressure Regulation: The apparatus is connected to a vacuum pump, and the pressure is lowered to the desired level (e.g., 8 mmHg), monitored by a manometer.

-

Heating: The sample is gently heated with stirring. The temperature of the vapor is measured by a thermometer with the bulb positioned at the vapor outlet, ensuring it is not submerged in the liquid.

-

Observation and Recording: The liquid is heated until it boils and a steady stream of condensate is observed on the thermometer bulb. The stable temperature reading on the thermometer is recorded as the boiling point at that specific pressure.[7]

Visualization

The following diagram illustrates the relationship between temperature and the physical state of this compound based on its known melting and boiling points at specified pressures.

Caption: Logical workflow of phase transitions for this compound.

References

- 1. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. thinksrs.com [thinksrs.com]

- 4. mt.com [mt.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. scribd.com [scribd.com]

Spectroscopic Profile of 1,4-Diphenyl-1-butanone: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Diphenyl-1-butanone, a compound of interest in various fields of chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 4-Phenylbutyrophenone

-

CAS Number: 5407-91-0[1]

-

Molecular Formula: C₁₆H₁₆O[1]

-

Molecular Weight: 224.30 g/mol [1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented below is based on a spectrum acquired at 500 MHz in Chloroform-d (CDCl₃).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.96 | d | 2H | Ar-H (ortho to C=O) |

| 7.55 | t | 1H | Ar-H (para to C=O) |

| 7.46 | t | 2H | Ar-H (meta to C=O) |

| 7.29 | m | 2H | Ar-H |

| 7.20 | m | 3H | Ar-H |

| 3.03 | t | 2H | -CH₂-C=O |

| 2.74 | t | 2H | Ar-CH₂- |

| 2.08 | p | 2H | -CH₂-CH₂-CH₂- |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 199.5 | C=O |

| 141.8 | Ar-C (quaternary) |

| 136.9 | Ar-C (quaternary) |

| 133.0 | Ar-CH |

| 128.6 | Ar-CH |

| 128.4 | Ar-CH |

| 128.0 | Ar-CH |

| 125.9 | Ar-CH |

| 38.0 | -CH₂-C=O |

| 35.2 | Ar-CH₂- |

| 25.5 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of specific functional groups. The following are the characteristic absorption bands expected for this compound.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3060-3030 | Medium | C-H | Aromatic Stretch |

| ~2930-2850 | Medium | C-H | Aliphatic Stretch |

| ~1685 | Strong | C=O | Ketone Stretch |

| ~1600, 1495, 1450 | Medium-Weak | C=C | Aromatic Ring Stretch |

| ~750, ~690 | Strong | C-H | Aromatic Out-of-plane Bend |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The data below corresponds to Electron Ionization (EI) mass spectrometry.

| m/z | Relative Intensity (%) | Assignment |

| 224 | 25 | [M]⁺ (Molecular Ion) |

| 120 | 80 | [C₈H₈O]⁺ |

| 105 | 100 | [C₇H₅O]⁺ (Benzoyl cation) |

| 91 | 60 | [C₇H₇]⁺ (Tropylium cation) |

| 77 | 40 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Filter the solution through a pipette with a cotton plug into a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 500 MHz

-

Solvent: CDCl₃

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 30°

-

Acquisition Time: 3.0 s

-

-

¹³C NMR Acquisition:

-

Spectrometer: 125 MHz

-

Solvent: CDCl₃

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Pulse Program: Proton-decoupled

-

Acquisition Time: 1.5 s

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and reference the solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the compound by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying the solution to a KBr or NaCl salt plate, and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory with the solid sample.

-

Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

Processing: Perform a background scan with no sample present. Acquire the sample spectrum and ratio it against the background to obtain the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization:

-

Method: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

-

Analysis:

-

Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Mass Range: m/z 50-500

-

-

Data Acquisition: Acquire the mass spectrum, recording the relative abundance of ions at each mass-to-charge ratio.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Solubility of 1,4-Diphenyl-1-butanone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility characteristics of 1,4-diphenyl-1-butanone, a compound of interest in various research and development sectors. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive framework for determining its solubility in common organic solvents. It includes detailed experimental protocols, a structured table for data presentation, and a visual representation of the experimental workflow to aid researchers in generating reliable and comparable solubility data.

Introduction

This compound is a carbonyl compound with a molecular formula of C₁₆H₁₆O.[1][2] Understanding its solubility in various organic solvents is crucial for a wide range of applications, including reaction chemistry, purification processes like crystallization, and formulation development in the pharmaceutical industry. The principle of "like dissolves like" suggests that its solubility will be influenced by the polarity of the solvent relative to the solute. This guide provides the necessary protocols to quantify this solubility.

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Ethanol | ||||

| Methanol | ||||

| Acetone | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Ethyl Acetate | ||||

| Toluene | ||||

| Hexane |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid organic compound such as this compound. This protocol is synthesized from established methods for solubility testing.[3][4][5][6]

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, chloroform, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Spatula

-

Small test tubes or vials with caps

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or incubator

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

3.2. Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh a small amount of the chosen solvent (e.g., 2 mL) into a test tube or vial.

-

Add a small, accurately weighed amount of this compound to the solvent.

-

Seal the container and agitate the mixture vigorously using a vortex mixer or magnetic stirrer.

-

Continue adding small, weighed portions of the solute until a slight excess of undissolved solid remains, indicating that a saturated solution has been formed.

-

Place the sealed container in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) and allow it to equilibrate for a sufficient period (e.g., 24 hours) with continuous stirring to ensure equilibrium is reached.

-

-

Isolation of the Solute from the Saturated Solution:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear, supernatant liquid (the saturated solution) using a micropipette. To avoid transferring any solid particles, it is advisable to use a syringe filter.

-

Transfer the accurately measured volume of the saturated solution to a pre-weighed evaporating dish or vial.

-

-

Quantification of the Dissolved Solute:

-

Carefully evaporate the solvent from the dish or vial. This can be done at room temperature in a fume hood, or more rapidly in an oven at a temperature below the melting and boiling points of the solute and solvent, respectively. A vacuum oven is recommended for efficient and gentle solvent removal.

-

Once the solvent has been completely removed, reweigh the dish or vial containing the dried solute.

-

The difference between the final weight and the initial weight of the empty container gives the mass of the solute that was dissolved in the known volume of the solvent.

-

3.3. Calculation of Solubility

-

Solubility in g/100 mL:

-

Calculate the mass of the dissolved solute.

-

Divide the mass of the dissolved solute by the volume of the solvent sample taken.

-

Multiply the result by 100 to express the solubility in grams per 100 mL of solvent.

-

-

Solubility in mol/L:

-

Convert the mass of the dissolved solute to moles by dividing by the molecular weight of this compound (224.30 g/mol ).[7]

-

Divide the moles of the solute by the volume of the solvent sample in liters to obtain the molar solubility (mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

This technical guide provides a robust framework for researchers, scientists, and drug development professionals to determine and record the solubility of this compound in common organic solvents. By following the detailed experimental protocol and utilizing the provided data presentation table, consistent and reliable solubility data can be generated. This information is invaluable for optimizing experimental conditions, developing purification strategies, and formulating new products containing this compound. The included workflow diagram offers a clear visual aid to the experimental process, ensuring a systematic and logical approach to data generation.

References

- 1. 1-Butanone, 1,4-diphenyl- [webbook.nist.gov]

- 2. 1-Butanone, 1,4-diphenyl- [webbook.nist.gov]

- 3. chem.ws [chem.ws]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. 1,4-Diphenylbutan-2-one | C16H16O | CID 562082 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,4-Diphenyl-1-butanone Derivatives via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-diphenyl-1-butanone and its derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. While the Grignard reaction is a powerful tool for C-C bond formation, its direct application to precursors like γ-butyrolactone for the synthesis of this specific ketone is problematic due to the high reactivity of the intermediate ketone, which leads to the formation of a tertiary alcohol as the major product. This guide, therefore, focuses on a more robust and widely applicable method: Friedel-Crafts acylation .

This document details the synthetic strategy, experimental protocols, and characterization of this compound and its derivatives. Quantitative data is presented in structured tables for easy comparison, and reaction mechanisms and workflows are illustrated with clear diagrams.

Synthetic Strategy: The Friedel-Crafts Acylation Approach

The most effective and common method for the synthesis of this compound and its derivatives is the Friedel-Crafts acylation of an aromatic substrate with a suitable acyl chloride in the presence of a Lewis acid catalyst. This electrophilic aromatic substitution reaction provides a direct and efficient route to the target ketone.

The overall synthetic strategy can be broken down into two main stages:

-

Preparation of the Acylating Agent: Synthesis of 4-phenylbutanoyl chloride or its substituted analogues.

-

Friedel-Crafts Acylation: Reaction of the acyl chloride with an aromatic compound (e.g., benzene or a substituted benzene) to yield the desired this compound derivative.

Chemical formula and molecular weight of 1,4-Diphenyl-1-butanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1,4-Diphenyl-1-butanone, also known as 4-Phenylbutyrophenone. This document is intended for use by researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Physicochemical Properties

This compound is a ketone derivative with two phenyl groups. Its chemical structure and key properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₆O | [1][2][3] |

| Molecular Weight | 224.30 g/mol | [1][3] |

| IUPAC Name | 1,4-diphenylbutan-1-one | [3] |

| Synonyms | 4-Phenylbutyrophenone | [1][3] |

| CAS Number | 5407-91-0 | [1] |

| Appearance | White to pale yellow powder or granules | |

| Melting Point | 54-56 °C | |

| Boiling Point | 180 °C at 8 mmHg | |

| Predicted XlogP | 4.1 | [2] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with 4-phenylbutyryl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃)[4]. This electrophilic aromatic substitution reaction introduces the 4-phenylbutanoyl group onto the benzene ring to form the desired ketone[5].

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Benzene (anhydrous)

-

4-Phenylbutyryl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous benzene (1.2 equivalents) and anhydrous dichloromethane.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution.

-

Once the aluminum chloride has dissolved, add 4-phenylbutyryl chloride (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic methods.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration |

| ~3060-3030 | Aromatic C-H stretch |

| ~2930-2850 | Aliphatic C-H stretch |

| ~1685 | C=O (ketone) stretch |

| ~1600, ~1495, ~1450 | Aromatic C=C stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are outlined below.

¹H NMR:

-

~7.95 (d, 2H): Protons on the phenyl ring adjacent to the carbonyl group.

-

~7.55-7.45 (m, 3H): Remaining protons on the phenyl ring adjacent to the carbonyl group.

-

~7.30-7.15 (m, 5H): Protons on the terminal phenyl group.

-

~3.05 (t, 2H): Methylene protons adjacent to the carbonyl group (-CO-CH₂-).

-

~2.75 (t, 2H): Methylene protons adjacent to the terminal phenyl group (-CH₂-Ph).

-

~2.10 (quintet, 2H): Central methylene protons (-CH₂-CH₂-CH₂-).

¹³C NMR:

-

~199.5: Carbonyl carbon (C=O).

-

~141.5: Quaternary carbon of the terminal phenyl group.

-

~137.0: Quaternary carbon of the phenyl group adjacent to the carbonyl.

-

~133.0, 128.6, 128.5, 128.4, 128.0, 126.0: Aromatic carbons.

-

~38.0: Methylene carbon adjacent to the carbonyl group.

-

~35.5: Methylene carbon adjacent to the terminal phenyl group.

-

~25.5: Central methylene carbon.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 224. Key fragmentation patterns would include the loss of the phenyl group (m/z = 147) and the benzoyl cation (m/z = 105).

Biological Activity and Drug Development Potential

While specific signaling pathways for this compound are not extensively documented in the literature, the butyrophenone scaffold is of significant interest in medicinal chemistry. Butyrophenone derivatives are known to exhibit a range of biological activities, with some being developed as antipsychotic agents[6]. The mechanism of action for many of these compounds involves antagonism at dopamine and serotonin receptors.

The biological evaluation of novel butyrophenone analogs like this compound could involve a series of in vitro and in vivo assays to determine their pharmacological profile.

Further research is required to elucidate the specific biological targets and potential therapeutic applications of this compound. Its structural similarity to other pharmacologically active butyrophenones makes it a compound of interest for further investigation in drug discovery programs.

References

- 1. 1-Butanone, 1,4-diphenyl- [webbook.nist.gov]

- 2. PubChemLite - this compound (C16H16O) [pubchemlite.lcsb.uni.lu]

- 3. 4-Phenylbutyrophenone | C16H16O | CID 79413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Versatile Ketone: A Technical Guide to the Discovery and History of 1,4-Diphenyl-1-butanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diphenyl-1-butanone, a butyrophenone derivative, has carved a niche for itself as a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its structural motif is a key component in a variety of biologically active molecules. This in-depth technical guide traces the historical milestones of this compound, from its likely inception through the well-established Friedel-Crafts acylation to modern synthetic innovations. We will delve into the seminal synthetic routes, provide detailed experimental protocols for its preparation and characterization, and present key quantitative data in a clear, comparative format. This guide aims to be a comprehensive resource for researchers and professionals engaged in the fields of organic synthesis and drug discovery.

Discovery and Historical Context

The specific first synthesis of this compound is not definitively documented in a singular, seminal publication. However, its creation is intrinsically linked to the development of one of the most powerful tools in aromatic chemistry: the Friedel-Crafts acylation . Developed in 1877 by Charles Friedel and James Crafts, this reaction provided a reliable method for attaching acyl groups to aromatic rings, paving the way for the synthesis of a vast array of aromatic ketones.[1][2]

Given the structure of this compound, it is highly probable that its first synthesis was achieved via the Friedel-Crafts acylation of benzene with 4-phenylbutyryl chloride, catalyzed by a Lewis acid such as aluminum chloride.[3][4] This reaction aligns with the broader exploration of aromatic chemistry and the synthesis of ketones for various applications, including as intermediates for more complex molecules.

While the exact date of its first synthesis is elusive, the importance of the butyrophenone scaffold, to which this compound belongs, grew significantly with the discovery of antipsychotic drugs like haloperidol in the mid-20th century.[5] This spurred further interest in the synthesis and modification of butyrophenone derivatives, solidifying the role of compounds like this compound as crucial building blocks in medicinal chemistry.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's properties is essential for its application in research and development. The key physicochemical and spectroscopic data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound [6][7]

| Property | Value |

| Molecular Formula | C₁₆H₁₆O |

| Molecular Weight | 224.30 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | 55-58 °C |

| Boiling Point | 180 °C at 8 mmHg |

| CAS Number | 5407-91-0 |

Table 2: Spectroscopic Data for this compound [8][9][10]

| Spectroscopic Technique | Key Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.00-7.95 (m, 2H, Ar-H), 7.60-7.40 (m, 3H, Ar-H), 7.35-7.15 (m, 5H, Ar-H), 3.05 (t, J=7.2 Hz, 2H, -CH₂-CO-), 2.75 (t, J=7.6 Hz, 2H, -CH₂-Ph), 2.10 (quintet, J=7.4 Hz, 2H, -CH₂-CH₂-CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 199.8 (C=O), 141.8 (Ar-C), 137.0 (Ar-C), 133.0 (Ar-CH), 128.6 (Ar-CH), 128.4 (Ar-CH), 128.0 (Ar-CH), 125.9 (Ar-CH), 38.2 (-CH₂-), 35.2 (-CH₂-), 25.8 (-CH₂-) |

| Infrared (IR, KBr) | ν 3060, 3025 (C-H, aromatic), 2935, 2860 (C-H, aliphatic), 1685 (C=O, ketone), 1600, 1495, 1450 (C=C, aromatic) cm⁻¹ |

| Mass Spectrometry (EI) | m/z (%) 224 (M⁺), 120, 105, 91, 77 |

Key Synthetic Methodologies

The synthesis of this compound can be approached through several established organic reactions. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Friedel-Crafts Acylation

This is the most direct and historically significant method for the preparation of this compound. The reaction involves the electrophilic substitution of a hydrogen atom on the benzene ring with an acyl group derived from 4-phenylbutyryl chloride.

Reaction Scheme:

References

- 1. 1,4-Diketone synthesis by C-C coupling [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene - PG.CHEMEASY [chemisfast.blogspot.com]

- 5. Butyrophenone - Wikipedia [en.wikipedia.org]

- 6. 4-Phenylbutyrophenone | C16H16O | CID 79413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. butanone low high resolution H-1 proton nmr spectrum of butanone analysis interpretation of chemical shifts ppm spin spin line splitting for 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

Basic reactivity of the ketone group in 1,4-Diphenyl-1-butanone

An In-Depth Technical Guide to the Basic Reactivity of the Ketone Group in 1,4-Diphenyl-1-butanone

Introduction

This compound, also known as 4-Phenylbutyrophenone, is a ketone featuring a carbonyl group bonded to a phenyl group and a 3-phenylpropyl group. Its chemical formula is C₁₆H₁₆O. The reactivity of this molecule is primarily dictated by the ketone functional group (C=O) and the acidic protons on the alpha-carbon (the carbon adjacent to the carbonyl). This guide details the core reactivity principles of the ketone group in this compound, focusing on nucleophilic addition, oxidation, reduction, and enolate chemistry. This information is crucial for researchers in organic synthesis and drug development for designing synthetic routes and understanding molecular interactions.

Nucleophilic Addition to the Carbonyl Group

The carbon-oxygen double bond of the ketone is polarized, with the carbon atom bearing a partial positive charge (δ+) and the oxygen atom a partial negative charge (δ-). This makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles.[1] This reaction, known as nucleophilic addition, is a fundamental transformation of ketones.[1][2] Upon nucleophilic attack, the hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral), forming an alkoxide intermediate which is subsequently protonated to yield an alcohol.[2]

Common Nucleophilic Addition Reactions

-

Grignard Reaction : Organomagnesium halides (Grignard reagents, R-MgX) are potent carbon-based nucleophiles that react with ketones to form tertiary alcohols.[3] For example, reacting this compound with methylmagnesium bromide (CH₃MgBr) followed by an acidic workup would yield 1,4-diphenyl-1-pentanol.

-

Wittig Reaction : This reaction uses a phosphorus ylide (a Wittig reagent) to convert a ketone into an alkene.[4][5] It is a powerful method for C=C bond formation, replacing the C=O bond with a C=C-R₂ bond.[5]

-

Cyanohydrin Formation : The addition of hydrogen cyanide (HCN) across the carbonyl double bond yields a cyanohydrin. This reaction adds a carbon and a hydroxyl group to the former carbonyl carbon.

Reduction of the Ketone Group

The ketone group can be reduced to a secondary alcohol. This is a specific type of nucleophilic addition where the nucleophile is a hydride ion (H⁻). Common laboratory reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[6][7]

-

Sodium Borohydride (NaBH₄) : A mild reducing agent that selectively reduces aldehydes and ketones.[6][8] It is often used in alcoholic solvents like methanol or ethanol. The reaction converts this compound to 1,4-diphenyl-1-butanol.

-

Lithium Aluminum Hydride (LiAlH₄) : A much stronger reducing agent than NaBH₄. While it also reduces ketones to alcohols, it will also reduce other functional groups like esters and carboxylic acids.

-

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) and a metal catalyst (e.g., Pt, Pd, Ni) to reduce the carbonyl group.[9] A significant consideration for this compound is the potential for competitive hydrogenation of the aromatic rings. The choice of solvent can influence the selectivity; non-coordinating solvents like alkanes may favor aromatic ring hydrogenation, while coordinating solvents like alcohols can direct the reaction towards the C=O bond.[10][11]

| Reducing Agent | Typical Solvent | Product | Selectivity & Conditions |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 1,4-Diphenyl-1-butanol | Highly selective for the ketone group. Reaction is typically run at room temperature.[8] |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 1,4-Diphenyl-1-butanol | Very powerful, less selective than NaBH₄. Must be performed under anhydrous conditions. |

| H₂ / Catalyst (e.g., Pt/TiO₂) | Varies | 1,4-Diphenyl-1-butanol or 4-Cyclohexyl-2-butanone | Selectivity depends on catalyst and solvent. Alcoholic solvents can favor ketone reduction.[10][11] |

Table 1. Common reagents for the reduction of this compound.

Representative Experimental Protocol: Reduction with NaBH₄

This protocol is a representative example for the reduction of a ketone to a secondary alcohol and may require optimization.

-

Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (approx. 0.25 M concentration).[12] Cool the solution to 0 °C in an ice bath.

-

Reaction : Slowly add sodium borohydride (NaBH₄, approx. 1.0 eq) to the stirred solution in small portions. Note: NaBH₄ reacts with methanol, so a slight excess may be required.

-

Monitoring : Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).

-

Workup : Quench the reaction by slowly adding dilute hydrochloric acid (1 M HCl) until the effervescence ceases. Remove the methanol under reduced pressure.

-

Extraction : Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification : Remove the solvent via rotary evaporation. The crude product, 1,4-diphenyl-1-butanol, can be purified by recrystallization or column chromatography.[13]

Oxidation of the Ketone Group

Ketones are generally resistant to oxidation compared to aldehydes, as they lack a hydrogen atom directly attached to the carbonyl carbon. Strong oxidizing agents under harsh conditions can cleave the C-C bonds adjacent to the carbonyl group. However, a more synthetically useful oxidation is the Baeyer-Villiger oxidation.

Baeyer-Villiger Oxidation

This reaction converts a ketone into an ester by inserting an oxygen atom into a C-C bond adjacent to the carbonyl group.[14][15] The reaction is typically carried out with peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA).[16] The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[15][17]

For this compound, the two groups are phenyl and a primary alkyl (3-phenylpropyl). Since the phenyl group has a higher migratory aptitude than a primary alkyl group, the oxygen atom will insert between the carbonyl carbon and the phenyl group.

-

Reactants : this compound + Peroxyacid (e.g., mCPBA)

-

Predicted Product : 3-Phenylpropyl benzoate

Reactivity of α-Hydrogens: Enolate Chemistry

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are weakly acidic (pKa ≈ 19-21 for ketones).[18][19] This acidity is due to the resonance stabilization of the resulting conjugate base, the enolate ion.[20] In the enolate, the negative charge is delocalized between the α-carbon and the carbonyl oxygen.[18]

In this compound, the α-hydrogens are on the C2 position (the methylene group, -CH₂-). Deprotonation with a strong base, such as lithium diisopropylamide (LDA), will generate the corresponding enolate.[19]

Enolates are powerful nucleophiles and will react with various electrophiles, primarily through the α-carbon.[21]

-

Alkylation : The most useful reaction of enolates is their alkylation with an alkyl halide in an Sₙ2 reaction.[22] This forms a new carbon-carbon bond at the α-position.[22][23] For example, forming the enolate of this compound with LDA and then adding methyl iodide (CH₃I) would yield 1,4-diphenyl-2-methyl-1-butanone. Complete conversion to the enolate using a strong, non-nucleophilic base like LDA is crucial to avoid side reactions.[23]

Applications in Drug Development

Understanding the reactivity of the ketone in molecules like this compound is vital for drug development professionals. These fundamental reactions allow for:

-

Scaffold Modification : The reactions described above (reduction, Grignard addition, α-alkylation) enable the synthesis of a diverse library of analogues from a single starting material. This is a cornerstone of structure-activity relationship (SAR) studies.

-

Metabolic Prediction : The ketone group is a potential site for metabolic reduction in vivo. Predicting and understanding this transformation is critical for assessing a drug candidate's pharmacokinetic profile.

-

Prodrug Design : The ketone can be converted into a more soluble or bioavailable group (e.g., an ester via Baeyer-Villiger oxidation) that is later cleaved in the body to release the active compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. unwisdom.org [unwisdom.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts [repository.cam.ac.uk]

- 12. www1.chem.umn.edu [www1.chem.umn.edu]

- 13. rsc.org [rsc.org]

- 14. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 15. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]

- 16. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. 22.5 Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation - Organic Chemistry | OpenStax [openstax.org]

- 20. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 23. organicchemistrytutor.com [organicchemistrytutor.com]

Methodological & Application

Application Note: A Reliable Two-Step Synthesis of 1,4-Diphenyl-1-butanone

Introduction

1,4-Diphenyl-1-butanone, also known as 4-phenylbutyrophenone, is a ketone derivative with a structure that features in various chemical syntheses. Its synthesis is a common objective in organic chemistry, providing a practical example of key transformations. The most established and reliable route to this compound involves a two-step process: a base-catalyzed aldol condensation (Claisen-Schmidt reaction) to form an α,β-unsaturated ketone, followed by a selective catalytic hydrogenation of the carbon-carbon double bond. This application note provides a detailed, step-by-step protocol for the synthesis of this compound, suitable for researchers in organic synthesis and drug development.

Overall Reaction Scheme:

-

Step 1: Claisen-Schmidt Condensation C₆H₅CHO (Benzaldehyde) + C₆H₅COCH₃ (Acetophenone) → C₁₅H₁₂O (Benzalacetophenone/Chalcone) + H₂O

-

Step 2: Catalytic Hydrogenation C₁₅H₁₂O (Benzalacetophenone) + H₂ → C₁₆H₁₆O (this compound)

Experimental Protocols

This synthesis is performed in two main parts: the preparation of the intermediate, benzalacetophenone (chalcone), and its subsequent reduction to the final product, this compound.

Part 1: Synthesis of Benzalacetophenone (Chalcone) via Claisen-Schmidt Condensation

This procedure is adapted from a well-established Organic Syntheses protocol and involves the base-catalyzed condensation of benzaldehyde and acetophenone.[1]

Materials and Equipment:

-

Reactants: Acetophenone, Benzaldehyde

-

Reagent: Sodium Hydroxide (NaOH)

-

Solvents: 95% Ethanol, Water

-

Equipment: Large flask (5-6 L), mechanical stirrer, ice bath, Büchner funnel, filter paper, glassware.

Procedure:

-

Preparation of the Reaction Mixture: In a 5.5 L flask equipped with a mechanical stirrer, prepare a solution of sodium hydroxide (218 g, 5.5 moles) in water (1960 g). Add 1000 g of 95% ethanol to this solution.

-

Addition of Reactants: Cool the alkaline solution in an ice bath. While stirring, add pure acetophenone (520 g, 4.3 moles) to the mixture. Immediately after, add benzaldehyde (460 g, 4.3 moles).

-

Reaction: Maintain the temperature of the reaction mixture between 15°C and 30°C. Vigorous stirring is essential to control the temperature. After approximately 30 minutes, the mixture may be seeded with a few crystals of benzalacetophenone. Continue stirring for 2-3 hours, by which time the mixture will become a thick paste.

-

Crystallization: Remove the stirrer and store the reaction mixture in a refrigerator or ice box for at least 10 hours to allow for complete crystallization.

-

Isolation and Washing: Cool the thick paste in a freezing mixture and filter the product using a large Büchner funnel. Wash the collected crystals with cold water until the washings are neutral to litmus paper. Finally, wash the product with 200 mL of cold (0°C) 95% ethanol.

-

Drying and Purification: Dry the crude product in the air. The crude benzalacetophenone (approx. 880 g, ~97% yield) is typically of sufficient purity for the next step. For higher purity, it can be recrystallized from 95% ethanol.

Part 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes the selective hydrogenation of the carbon-carbon double bond of benzalacetophenone using palladium on carbon (Pd/C) as a catalyst under atmospheric pressure of hydrogen.[2][3]

Materials and Equipment:

-

Reactant: Benzalacetophenone (from Part 1)

-

Catalyst: 10% Palladium on Carbon (Pd/C)

-

Solvent: Ethyl Acetate or Ethanol

-

Reagents: Hydrogen gas (H₂), Argon or Nitrogen gas (Ar/N₂)

-

Equipment: Two- or three-necked round-bottom flask, magnetic stirrer, hydrogen balloon, vacuum line, Celite® for filtration.

Procedure:

-

Safety Precautions: Palladium on carbon is flammable, especially when dry and in the presence of solvents and hydrogen. Perform all operations in a well-ventilated fume hood. Ensure a fire extinguisher is nearby.

-

Reaction Setup: Place benzalacetophenone (e.g., 10.4 g, 50 mmol) and a magnetic stir bar into a suitable two-necked flask.

-

Inerting the Flask: Add the 10% Pd/C catalyst (e.g., 0.1 g, ~1 mol%). Seal the flask and flush it with an inert gas like argon or nitrogen.

-

Solvent Addition: Add a suitable solvent such as ethyl acetate or ethanol (e.g., 200 mL). Protic solvents like ethanol can accelerate the reaction rate.[2]

-

Hydrogenation: Carefully evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.

-

Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the consumption of hydrogen (the balloon will deflate) or by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

Work-up: Once the reaction is complete, carefully purge the flask with inert gas to remove all hydrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake containing Pd/C to dry, as it can be pyrophoric. Keep it wet with solvent during and after filtration. Wash the filter cake with a small amount of the reaction solvent.

-

Isolation of Product: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The product can be purified by recrystallization (e.g., from ethanol or isopropanol) or column chromatography if necessary.

Data Presentation

The following tables summarize the quantitative data for the described synthesis.

Table 1: Reactant and Product Data for Synthesis of Benzalacetophenone (Part 1)

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (moles) | Mass/Volume |

| Acetophenone | C₈H₈O | 120.15 | 4.3 | 520 g |

| Benzaldehyde | C₇H₆O | 106.12 | 4.3 | 460 g |

| Sodium Hydroxide | NaOH | 40.00 | 5.5 | 218 g |

| Benzalacetophenone | C₁₅H₁₂O | 208.26 | Theoretical: 4.3 | ~880 g (crude) |

Table 2: Data for Synthesis of this compound (Part 2)

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (moles) | Mass/Volume |

| Benzalacetophenone | C₁₅H₁₂O | 208.26 | 0.05 | 10.4 g |

| 10% Pd/C | - | - | - | 0.1 g |

| Hydrogen (H₂) | H₂ | 2.02 | >0.05 | 1 atm |

| This compound | C₁₆H₁₆O | 224.30 | Theoretical: 0.05 | Expected: ~11.2 g |

Table 3: Physical Properties of this compound

| Property | Value |

| Appearance | White to pale yellow solid |

| Melting Point | 51.5-57.5 °C[4] |

| Molecular Weight | 224.30 g/mol [5] |

| CAS Number | 5407-91-0[5] |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the two-step synthesis protocol.

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for the Wittig Reaction: Synthesis of 1,4-Diphenyl-1-butene from 1,4-Diphenyl-1-butanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of modern organic synthesis, providing a reliable method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2][3] Discovered by Georg Wittig, this reaction utilizes a phosphorus ylide (a Wittig reagent) to convert an aldehyde or a ketone into an alkene.[1][4] A key advantage of the Wittig reaction is the specific location of the newly formed double bond, which replaces the carbonyl group of the starting material.[1] This methodology is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

These application notes provide a detailed, step-by-step protocol for the Wittig reaction using 1,4-diphenyl-1-butanone as the starting material to synthesize 1,4-diphenyl-1-butene. The reaction proceeds via the nucleophilic attack of a phosphorus ylide, in this case, methylenetriphenylphosphorane, on the ketone.

Reaction Principle and Mechanism

The Wittig reaction is initiated by the deprotonation of a phosphonium salt to form a phosphorus ylide. This ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. The resulting betaine intermediate undergoes cyclization to form a transient four-membered ring, an oxaphosphetane, which then collapses to yield the desired alkene and triphenylphosphine oxide as a byproduct. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.

Experimental Protocols

The synthesis of 1,4-diphenyl-1-butene via the Wittig reaction is a two-step process: the preparation of the Wittig reagent and the subsequent reaction with the ketone.

Protocol 1: Preparation of Methyltriphenylphosphonium Bromide

This protocol describes the synthesis of the phosphonium salt, a precursor to the Wittig reagent.

| Parameter | Value |

| Reaction Time | 24 hours |

| Temperature | Reflux |

| Solvent | Toluene |

| Yield | High |

Materials:

-

Triphenylphosphine (PPh₃)

-

Bromomethane (CH₃Br)

-

Toluene (anhydrous)

-

Diethyl ether

Procedure:

-